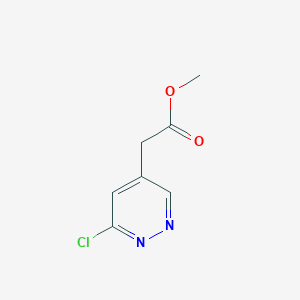

Methyl 2-(6-chloropyridazin-4-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(6-chloropyridazin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)3-5-2-6(8)10-9-4-5/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYNOWNXGDXYOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=NN=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloropyridazine Intermediate Synthesis

The core chloropyridazine moiety is typically synthesized via chlorination of pyridazin-4-ol derivatives. In one approach, 4,6-dichloropyridazine serves as a precursor, where selective substitution at the 4-position is achieved using methyl 2-hydroxyacetate under basic conditions. For example, potassium carbonate (K₂CO₃) activated by calcination at 360°C enhances reactivity by removing crystal water and creating a porous structure, increasing the contact surface area.

Table 1: Comparative Yields in Substitution Reactions

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Non-activated K₂CO₃ | 60 | 65.2 | 72.3 |

| Activated K₂CO₃ | 60 | 80.1 | 78.5 |

| NaHCO₃ | 70 | 68.7 | 70.8 |

Solvent and Stoichiometry Optimization

Polar aprotic solvents like dimethylformamide (DMF) improve solubility of 4,6-dichloropyridazine and methyl 2-hydroxyacetate. A molar ratio of 1:1.8 (hydroxyacetate:dichloropyridazine) minimizes side reactions, while temperatures between 50–70°C balance reaction rate and selectivity. Post-reaction workup involves distillation under reduced pressure to recover DMF, followed by ethyl acetate extraction and water washing to isolate the product.

Esterification Techniques

Direct Esterification of Carboxylic Acids

Methyl 2-(6-chloropyridazin-4-yl)acetate can be synthesized via esterification of 2-(6-chloropyridazin-4-yl)acetic acid. The Royal Society of Chemistry’s protocol employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) to activate the carboxylic acid, followed by reaction with methanol. This method achieves 78% yield, with purity confirmed by ¹H NMR.

Table 2: Spectroscopic Data for this compound

Transesterification Approaches

Alternative routes involve transesterification of higher alkyl esters. For instance, ethyl 2-(6-chloropyridazin-4-yl)acetate reacts with methanol in the presence of acidic catalysts like NaHSO₄ at 160°C under vacuum. This method avoids racemization and achieves 75–80% conversion, though it requires stringent anhydrous conditions.

Catalytic Methods and Process Optimization

Catalyst Activation Protocols

The patent EP2537832A1 highlights the importance of pre-activating basic catalysts like K₂CO₃ through calcination (360°C for 3.5 hours) and grinding to 120 mesh. This process removes crystal water, prevents hydrolytic side reactions, and increases surface area, boosting substitution yields from 65% to 80%.

Dealcoholization for Stereochemical Control

Final dealcoholization of intermediates such as methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate is performed using KHCO₃ or NaHSO₄ at 150–170°C under reduced pressure (18–20 mmHg). These conditions promote β-elimination, yielding the desired (E)-configured acrylate with >75% stereopurity.

Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(6-chloropyridazin-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

Methyl 2-(6-chloropyridazin-4-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the development of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(6-chloropyridazin-4-yl)acetate is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors, through binding interactions that can modulate biological pathways. Further research is needed to elucidate the specific mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Pyridazine vs. Pyrimidine Derivatives

- Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate (C₈H₉ClN₂O₂, MW: 200.62 g/mol) replaces pyridazine with pyrimidine, which has nitrogen atoms at positions 1 and 3.

- Methyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate (C₇H₈ClN₃O₂, MW: 201.61 g/mol) introduces an amino group at position 4, enhancing hydrogen-bond donor capacity and solubility compared to the unsubstituted pyridazine analog .

Imidazole and Pyrazole Analogs

- Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (C₁₉H₁₇ClN₂O₂, MW: 340.8 g/mol) features an imidazole core with bulky aryl substituents. The 4-chlorophenyl group increases lipophilicity (higher logP), which may enhance membrane permeability but reduce aqueous solubility compared to pyridazine-based compounds .

- Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate (C₈H₁₂N₂O₂, MW: 168.2 g/mol) incorporates a pyrazole ring with methyl groups at positions 1 and 3. The steric hindrance from dimethyl substituents could limit binding to biological targets compared to less hindered analogs .

Substituent Effects

- Halogenation : The chlorine atom in Methyl 2-(6-chloropyridazin-4-yl)acetate enhances electrophilicity and may improve resistance to oxidative metabolism. Similar effects are observed in Ethyl 2-{2-phenyl-5-[4-(trifluoromethyl)phenyl]-1H-imidazol-4-yl} acetate (, Compound E), where the trifluoromethyl group increases both lipophilicity and metabolic stability .

Biological Activity

Methyl 2-(6-chloropyridazin-4-yl)acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its structure, synthesis, biological activity, and relevant case studies.

This compound features a methyl ester functional group attached to a chlorinated pyridazine moiety. Its molecular formula is CHClNO. The presence of the chloropyridazine ring is significant as it contributes to the compound's reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Pyridazine Ring : Starting from appropriate precursors, the chlorinated pyridazine is synthesized.

- Esterification : The pyridazine compound is then reacted with acetic acid or its derivatives to form the methyl ester.

These methods may vary based on laboratory conditions and desired yields.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Activity

- Compounds with similar structures have been explored for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth, potentially through interference with bacterial metabolic pathways.

2. Anti-inflammatory Properties

- The chloropyridazine moiety is often linked to anti-inflammatory effects. Studies have shown that derivatives of pyridazine can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation. For instance, related compounds demonstrated IC values in the low micromolar range against COX-2, indicating significant anti-inflammatory potential .

3. Anticancer Effects

- There is growing interest in the anticancer properties of pyridazine derivatives. Research has indicated that certain compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Q & A

Q. What are the established synthetic routes for Methyl 2-(6-chloropyridazin-4-yl)acetate, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or esterification reactions. For example, chloropyridazine derivatives can undergo alkylation with methyl acetoacetate derivatives under basic conditions (e.g., K₂CO₃ in DMF). Key factors include:

- Temperature control : Elevated temperatures (~80–100°C) improve reaction rates but may promote side reactions like hydrolysis of the ester group .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while THF may reduce unwanted solvolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product from unreacted starting materials or by-products .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- ¹H/¹³C NMR : Confirm the presence of the pyridazine ring (aromatic protons at δ 7.5–8.5 ppm) and ester group (methyl singlet at ~δ 3.7 ppm, carbonyl at ~δ 170 ppm). Coupling patterns distinguish chlorine substitution at position 6 .

- FTIR : Ester C=O stretching (~1740 cm⁻¹) and pyridazine ring vibrations (~1600 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or COOCH₃ groups) .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient sites (e.g., C-4 on pyridazine) prone to nucleophilic attack .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .

- Kinetic modeling : Optimize reaction parameters (e.g., solvent, catalyst) using software like Gaussian or ORCA to minimize energy barriers .

Q. How can crystallographic data resolve contradictions between experimental and theoretical spectral predictions?

- Single-crystal X-ray diffraction : Refine the molecular geometry (bond lengths, angles) using SHELXL . Discrepancies between calculated (DFT) and observed data may indicate crystal packing effects or solvent interactions .

- ORTEP visualization : Analyze anisotropic displacement parameters to assess thermal motion or disorder, which can affect NMR/IR predictions .

Q. What methodologies address discrepancies in biological activity data across studies?

- Dose-response assays : Standardize IC₅₀ measurements (e.g., MTT assays) under controlled conditions (pH, serum content) to minimize variability .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

- 3D-QSAR modeling : Corrogate structural features (e.g., Cl position, ester flexibility) with bioactivity to guide analog design .

Methodological Challenges and Solutions

Q. How to optimize reaction yields for scale-up without compromising purity?

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.